molecular formula C22H23FN4O B2933307 N-(3-bromophenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2(1H)-yl)acetamide CAS No. 1251628-14-4

N-(3-bromophenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2(1H)-yl)acetamide

Cat. No. B2933307
CAS RN: 1251628-14-4
M. Wt: 378.451
InChI Key: ORDJCJRZPWWOGE-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2(1H)-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method that involves several steps. The purpose of

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A series of acetamide derivatives, including structures related to N-(3-bromophenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2(1H)-yl)acetamide, were synthesized and evaluated for their antimicrobial activity. These compounds demonstrated variable antimicrobial effects against selected microbial species, with certain derivatives showing significant potency. This highlights the potential application of such compounds in developing new antimicrobial agents. The structural elucidation of these compounds was achieved through various spectroscopic methods, underscoring the chemical diversity and biological relevance of acetamide derivatives in antimicrobial research (Gul et al., 2017).

Radical Scavenging Activity

The radical scavenging properties of certain bromophenyl acetamide derivatives have been studied, providing insights into their potential as antioxidant agents. Through a combination of in vitro assays and quantum chemistry calculations, these compounds have been found to exhibit potent free radical scavenging activities, comparable to known antioxidants. This research suggests the utility of acetamide derivatives in developing therapeutic agents aimed at mitigating oxidative stress-related diseases (Boudebbous et al., 2021).

Analgesic and Anti-inflammatory Activities

Research into the pharmacological properties of bromophenyl acetamide derivatives has uncovered significant analgesic and anti-inflammatory activities. These findings are crucial for the development of new therapeutic agents that could offer improved treatment options for pain and inflammation. The evaluation of these compounds' efficacy and safety profiles is an important step in exploring their potential for clinical use (Gopa et al., 2001).

Antifungal Agents

A study on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified compounds with broad-spectrum antifungal properties. These compounds exhibit fungicidal activity against Candida and Aspergillus species, showing promise for the development of new antifungal treatments. The modification of the morpholin-3-yl acetamide core structure has led to derivatives with improved plasmatic stability and in vitro antifungal activity, marking a significant advance in antifungal drug development (Bardiot et al., 2015).

Structural Studies and Properties

The structural aspects and properties of acetamide derivatives have been extensively studied, revealing their ability to form complex structures with potential application in material science and drug design. These studies provide valuable information on the molecular interactions and stability of acetamide compounds, contributing to the understanding of their chemical and physical properties (Karmakar et al., 2007).

Mechanism of Action

properties

IUPAC Name

[4-(4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O/c1-14-6-11-18-20(26-17-9-7-16(23)8-10-17)19(13-24-21(18)25-14)22(28)27-12-4-3-5-15(27)2/h6-11,13,15H,3-5,12H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDJCJRZPWWOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)F)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

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